molecular formula C13H14FN3O2S B2918860 2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034488-98-5

2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No. B2918860
CAS RN: 2034488-98-5
M. Wt: 295.33
InChI Key: KMVXBSUJDCIIPS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . It is a part of a series of 4,5,6,7-tetrahydropyrazolo [1,5- a ]pyrazine (THPP) compounds that have been discovered to be effective inhibitors of a broad range of nucleos (t)ide-resistant Hepatitis B Virus (HBV) variants .


Synthesis Analysis

The synthesis of this compound involves the use of NH-pyrazole carbonic acids as a key intermediate in the process . The synthetic scheme contains 5 steps, the first three of which are one-pot, and allows to obtain compounds in fairly good yields .


Molecular Structure Analysis

The Pyrazolo [1,5- a ]pyrimidine ( PP) structural motif is a fused, rigid, and planar N -heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine core is discussed .

Scientific Research Applications

Medicinal Chemistry Building Blocks

This compound serves as an important building block in medicinal chemistry. Its structure allows for the introduction of various substituents, which can lead to the creation of a wide range of biologically active molecules. The versatility of this compound makes it a valuable asset for drug discovery and development .

Antiviral Research

Specific derivatives of this compound have been identified as core protein allosteric modulators (CpAMs) for the treatment of Hepatitis B virus (HBV). These derivatives have shown efficacy in inhibiting a broad spectrum of nucleoside-resistant HBV variants and reducing HBV DNA viral load in animal models .

Drug Metabolism and Pharmacokinetics (DMPK)

Detailed DMPK studies involving this compound have uncovered the molecular basis for observed cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI) in related series. This is crucial for predicting drug-drug interactions and optimizing pharmacokinetic profiles of new drugs .

Future Directions

The future directions of this compound involve the development of different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . The advantages of the proposed approach are proven compared with the other known methodologies .

properties

IUPAC Name

2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c14-12-3-1-2-4-13(12)20(18,19)16-10-6-8-17-11(9-10)5-7-15-17/h1-5,7,10,16H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXBSUJDCIIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

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